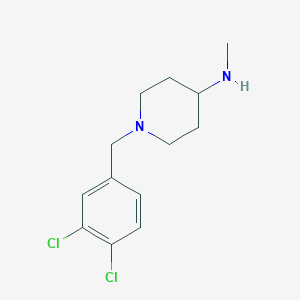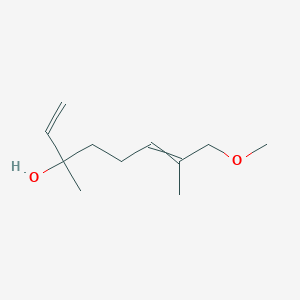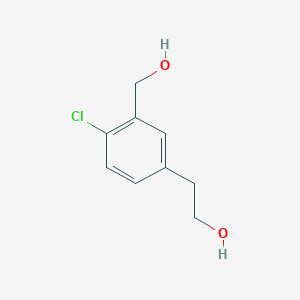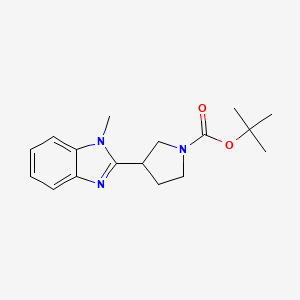
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a tert-butyl ester group. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
The synthesis of tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of the benzimidazole derivative with a pyrrolidine precursor, often using a nucleophilic substitution reaction.
Addition of the tert-butyl ester group: The final step is the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors in the body.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl ester group can improve its stability and bioavailability.
類似化合物との比較
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar benzimidazole core.
Omeprazole: An antiulcer drug that also contains a benzimidazole moiety.
Metronidazole: An antimicrobial agent with a nitroimidazole ring.
The uniqueness of this compound lies in its combination of the benzimidazole and pyrrolidine rings, which can confer unique biological activities and chemical properties.
特性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
tert-butyl 3-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-9-12(11-20)15-18-13-7-5-6-8-14(13)19(15)4/h5-8,12H,9-11H2,1-4H3 |
InChIキー |
ZVYDFLIZTKFBGG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[(phenoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B8623480.png)
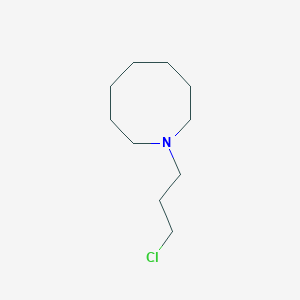
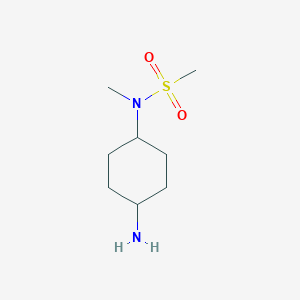
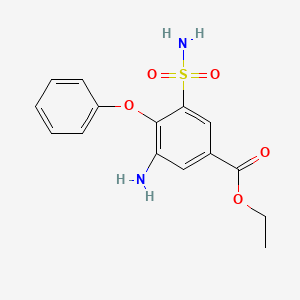
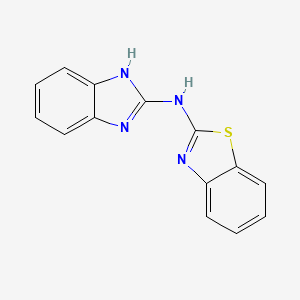
![1-[4-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B8623531.png)
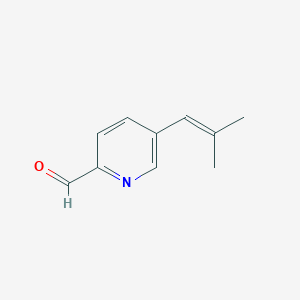
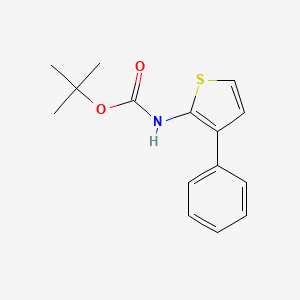
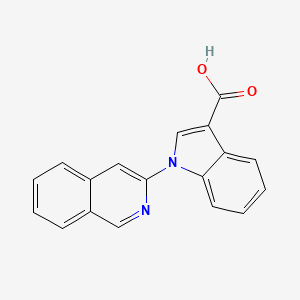

![Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-](/img/structure/B8623556.png)
